molecular formula C16H17N3O3 B268760 N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide

N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide

Numéro de catalogue B268760
Poids moléculaire: 299.32 g/mol
Clé InChI: MHRKJEQASFGNKC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide, also known as MI-219, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. MI-219 belongs to the class of MDM2-p53 inhibitors, which specifically target the interaction between the MDM2 protein and the tumor suppressor protein p53. This interaction is essential for the degradation of p53, which is a key regulator of cell cycle arrest and apoptosis. Inhibition of this interaction by MI-219 can lead to the activation of p53 and subsequent cell death in cancer cells.

Mécanisme D'action

N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide specifically targets the interaction between MDM2 and p53, which is essential for the degradation of p53. By inhibiting this interaction, N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide can lead to the activation of p53 and subsequent cell death in cancer cells. N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells through other mechanisms, including the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic proteins.
Biochemical and Physiological Effects:
N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide has been shown to have a variety of biochemical and physiological effects in cancer cells. In addition to its effects on the MDM2-p53 pathway, N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide has been shown to inhibit the activity of various signaling pathways that are involved in cancer cell survival and proliferation, including the PI3K/AKT/mTOR pathway and the NF-κB pathway. N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide has also been shown to induce oxidative stress and DNA damage in cancer cells, which can lead to cell death.

Avantages Et Limitations Des Expériences En Laboratoire

N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide has several advantages for lab experiments, including its high potency and specificity for the MDM2-p53 pathway, its ability to sensitize cancer cells to chemotherapy and radiation therapy, and its potential as a combination therapy. However, N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide also has several limitations, including its poor solubility in aqueous solutions, its susceptibility to degradation in biological fluids, and its potential toxicity at high doses.

Orientations Futures

There are several future directions for the study of N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide and its potential therapeutic applications. One direction is the development of more potent and selective MDM2-p53 inhibitors that can overcome the limitations of N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide. Another direction is the identification of biomarkers that can predict the response of cancer cells to N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide and other MDM2-p53 inhibitors. Finally, the clinical development of N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide and other MDM2-p53 inhibitors as cancer therapeutics is an important future direction, which will require further preclinical and clinical studies to evaluate their safety and efficacy.

Méthodes De Synthèse

N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide can be synthesized using a variety of methods, including solid-phase synthesis and solution-phase synthesis. One of the most commonly used methods involves the reaction of 4-aminophenyl isonicotinate with 2-methoxyethyl isocyanate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with trifluoroacetic acid to remove the protecting group and obtain N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide.

Applications De Recherche Scientifique

N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide has been extensively studied for its potential therapeutic applications in cancer treatment. Preclinical studies have shown that N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide can effectively inhibit the growth of various types of cancer cells, including breast, lung, colon, and prostate cancer cells. N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, suggesting that it may have potential as a combination therapy.

Propriétés

Nom du produit

N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide

Formule moléculaire

C16H17N3O3

Poids moléculaire

299.32 g/mol

Nom IUPAC

N-[4-(2-methoxyethylcarbamoyl)phenyl]pyridine-4-carboxamide

InChI

InChI=1S/C16H17N3O3/c1-22-11-10-18-15(20)12-2-4-14(5-3-12)19-16(21)13-6-8-17-9-7-13/h2-9H,10-11H2,1H3,(H,18,20)(H,19,21)

Clé InChI

MHRKJEQASFGNKC-UHFFFAOYSA-N

SMILES

COCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=NC=C2

SMILES canonique

COCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=NC=C2

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.